
2-Phenyl-4-(beta-hydroxyethyl)thiazole
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Overview
Description
2-Phenyl-4-(beta-hydroxyethyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a beta-hydroxyethyl group at the 4-position. This structure combines aromatic and polar functional groups, making it a versatile scaffold in medicinal chemistry. Thiazoles are known for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The beta-hydroxyethyl group enhances solubility and bioavailability, which is critical for drug development .
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity : The 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (48% inhibition) outperforms simpler thiazoles, suggesting that electron-withdrawing groups (e.g., CF₃) enhance activity . The beta-hydroxyethyl group in 2-Phenyl-4-(beta-hydroxyethyl)thiazole may improve solubility but could reduce membrane permeability compared to lipophilic substituents.
- Enzyme Inhibition : Imidazole and thiazole carboxylic acid derivatives (e.g., MMPI-1154) show superior MMP-2 inhibition over hydroxamic acid analogs, highlighting the role of carboxylate groups in metal chelation .
- Antimicrobial Activity : Thiazoles with polar substituents (e.g., beta-hydroxyethyl) exhibit potent anti-biofilm activity against MRSA and VRSA, reducing vancomycin MIC by 512-fold .
Physicochemical Properties
Physical and spectral data for select analogs:
Insights :
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C11H11NOS/c13-7-6-10-8-14-11(12-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
InChI Key |
SPSMPSHLBSFTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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